molecular formula C19H20ClN7O B2996208 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-chloro-4-methylphenyl)piperidine-3-carboxamide CAS No. 1788560-22-4

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-chloro-4-methylphenyl)piperidine-3-carboxamide

Cat. No. B2996208
CAS RN: 1788560-22-4
M. Wt: 397.87
InChI Key: AQKLOKNRWDBEOE-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-chloro-4-methylphenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H20ClN7O and its molecular weight is 397.87. The purity is usually 95%.
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Scientific Research Applications

Mannich Reaction in Heterocycles Synthesis

Piperidinium derivatives, such as those related to the query compound, have been involved in the Mannich reaction, leading to the synthesis of complex heterocyclic compounds. These reactions are crucial for creating molecules with potential applications in pharmaceuticals and materials science. An example includes the synthesis of tetraazatricyclo derivatives, demonstrating the utility of similar compounds in constructing novel chemical entities with potential biological activities (Dotsenko et al., 2012).

Antimicrobial and Antioxidant Activities

Compounds with pyridine and triazole functionalities, akin to the query compound, have been synthesized and shown to possess antimicrobial and antioxidant activities. These properties are significant for developing new therapeutics and compounds with potential to combat microbial infections and oxidative stress (Flefel et al., 2018).

Analgesic and Antiparkinsonian Activities

The synthesis of substituted pyridine derivatives, related structurally to the query compound, has demonstrated potential in analgesic and antiparkinsonian activities. These findings indicate the relevance of such compounds in medicinal chemistry, particularly in designing drugs for pain management and neurodegenerative diseases (Amr et al., 2008).

Anticonvulsant Drug Properties

Studies on the structural and electronic properties of anticonvulsant drugs, including those with pyridazine and triazine structures similar to the query compound, highlight their significance in understanding drug-receptor interactions and optimizing pharmacological profiles (Georges et al., 1989).

properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN7O/c1-13-4-5-16(15(20)9-13)23-19(28)14-3-2-8-26(10-14)17-6-7-18(25-24-17)27-12-21-11-22-27/h4-7,9,11-12,14H,2-3,8,10H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKLOKNRWDBEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-chloro-4-methylphenyl)piperidine-3-carboxamide

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